molecular formula C9H18N2O B13181505 N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B13181505
M. Wt: 170.25 g/mol
InChI Key: RKRBELDRDOACDT-UHFFFAOYSA-N
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Description

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide is a propanamide derivative featuring a pyrrolidine moiety substituted with a methyl group at the 2-position. The compound’s structure combines a propanamide backbone with a bicyclic amine (2-methylpyrrolidin-2-yl)methyl group, which may influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

InChI

InChI=1S/C9H18N2O/c1-3-8(12)10-7-9(2)5-4-6-11-9/h11H,3-7H2,1-2H3,(H,10,12)

InChI Key

RKRBELDRDOACDT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1(CCCN1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide typically involves the reaction of 2-methylpyrrolidine with propanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-methylpyrrolidine attacks the carbonyl carbon of propanoyl chloride, resulting in the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiazole-Oxadiazole Propanamides (Compounds 7c–7f, )

  • Substituents : Propanamide linked to a sulfanyl-oxadiazole-thiazole core and substituted phenyl groups.
  • Molecular Weight : 375–389 g/mol.
  • Melting Points : 134–178°C.
  • Key Features : These compounds exhibit rigid heterocyclic frameworks, which may enhance thermal stability compared to the target compound’s pyrrolidine group. Their IR and NMR spectra confirm hydrogen-bonding interactions and aromaticity, which are absent in the aliphatic pyrrolidine system of the target compound .

Pyridinyl Propanamides ()

  • Examples :
    • 2,2-Dimethyl-N-(2-pyridinyl)propanamide (ASP2637): Molecular weight 178.23 g/mol, mp 71–75°C.
    • 2,2-Dimethyl-N-(4-pyridinyl)propanamide (ASB1967): Molecular weight 178.23 g/mol, mp 170°C.
  • Key Features : Simpler structures with pyridinyl substituents show lower molecular weights and variable melting points. The target compound’s pyrrolidine group may confer greater conformational flexibility and basicity compared to these planar aromatic systems .

Propanamides with Aromatic and Sulfonamide Substituents

TRPV1 Antagonists (Compounds 20–24, 43–48; )

  • Substituents : Fluorophenyl and sulfonamide groups linked to pyridinylmethyl-propanamide cores.
  • Molecular Weight : 670–701 g/mol.
  • Melting Points : 62–139°C.
  • Key Features : These compounds demonstrate potent TRPV1 antagonism, with bulky substituents enhancing receptor binding. The target compound’s pyrrolidine group lacks the electron-withdrawing sulfonamide moiety, suggesting differences in bioactivity and solubility .

Aliphatic and Cycloaliphatic Propanamides

Dichlorophenoxy-Fluorophenyl Derivatives (Compounds 27i–27m, )

  • Substituents : Cyclopropyl, cyclobutyl, or hydroxyethyl groups attached to fluorophenyl-propanamide.
  • Melting Points : 98–116°C.
  • Key Features: Aliphatic substituents like cyclopropyl (27i, mp 109–110°C) improve lipophilicity, while hydroxyethyl groups (27l, mp 98–102°C) introduce polarity.

Biological Activity

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications for therapeutic applications.

Chemical Structure and Properties

This compound, also known as 2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide, has a molecular formula of C_{11}H_{20}N_{2}O and a molecular weight of 198.31 g/mol. The compound features a propanamide backbone with a 2-methylpyrrolidine moiety, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. Preliminary studies indicate that the compound may influence neurotransmitter systems and enzyme pathways, although detailed investigations are required to elucidate the exact mechanisms involved.

Biological Activity and Therapeutic Potential

Research has shown that compounds similar to this compound exhibit diverse biological activities, including:

  • Antidiabetic Effects : Some studies suggest potential applications in managing type 2 diabetes by modulating metabolic pathways .
  • Neurotransmitter Modulation : The structural similarity to known neurotransmitter modulators indicates possible roles in neurological conditions.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets. Techniques like molecular docking studies and binding assays are essential for providing insights into its interaction profile. Early findings suggest that this compound could bind effectively to certain receptors or enzymes, influencing their activity.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. A comparative analysis with structurally similar compounds highlights its distinct properties:

Compound NameMolecular FormulaKey Features
N-Methyl-2-pyrrolidoneC_{5}H_{9}NOSolvent used in pharmaceuticals; dipolar aprotic properties
1-MethylpyrrolidineC_{5}H_{11}NBasic properties; used in organic synthesis
4-MethylpyridineC_{6}H_{7}NBuilding block in organic synthesis; coordination chemistry

These comparisons underscore the potential advantages of this compound in terms of biological activity due to its dual functionality as both an amide and a pyrrolidine derivative .

Case Studies

Recent case studies have explored the therapeutic implications of similar compounds:

  • Antidiabetic Activity : A study published in Molecules highlighted the role of pyrrolidine derivatives in enhancing insulin sensitivity and modulating glucose metabolism .
  • Neurological Applications : Research has indicated that compounds with similar structures can cross the blood-brain barrier, suggesting potential for treating neurological disorders.
  • Enzyme Interaction : Investigations into enzyme inhibition by related compounds have shown promising results in modulating pathways associated with various diseases .

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